N-[(4-chlorophenyl)methyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, substituted with a 4-chlorobenzyl group, a 5-methyl-2-thienyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of a strong acid, such as sulfuric acid, and an oxidizing agent, such as nitrobenzene.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Introduction of the 5-Methyl-2-Thienyl Group: The 5-methyl-2-thienyl group can be introduced through a Suzuki coupling reaction, where the quinoline core is reacted with 5-methyl-2-thienylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where the quinoline core is reacted with an appropriate amine, such as 4-chlorobenzylamine, in the presence of a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium bor
Properties
Molecular Formula |
C22H17ClN2OS |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H17ClN2OS/c1-14-6-11-21(27-14)20-12-18(17-4-2-3-5-19(17)25-20)22(26)24-13-15-7-9-16(23)10-8-15/h2-12H,13H2,1H3,(H,24,26) |
InChI Key |
CXOUKWWPPYFVAU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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